molecular formula C5H9BF3KO B13469092 Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate

Katalognummer: B13469092
Molekulargewicht: 192.03 g/mol
InChI-Schlüssel: JIBCBSNWOFBFQH-BJILWQEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is a chemical compound that features a trifluoroborate group attached to a 3-hydroxy-3-methylbut-1-en-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate typically involves the reaction of potassium trifluoroborate with 3-hydroxy-3-methylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the 3-hydroxy-3-methylbut-1-en-1-yl moiety.

    3-hydroxy-3-methylbut-1-en-1-yl boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.

Uniqueness

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is unique due to the combination of the trifluoroborate group and the 3-hydroxy-3-methylbut-1-en-1-yl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C5H9BF3KO

Molekulargewicht

192.03 g/mol

IUPAC-Name

potassium;trifluoro-[(E)-3-hydroxy-3-methylbut-1-enyl]boranuide

InChI

InChI=1S/C5H9BF3O.K/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H,1-2H3;/q-1;+1/b4-3+;

InChI-Schlüssel

JIBCBSNWOFBFQH-BJILWQEISA-N

Isomerische SMILES

[B-](/C=C/C(C)(C)O)(F)(F)F.[K+]

Kanonische SMILES

[B-](C=CC(C)(C)O)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.